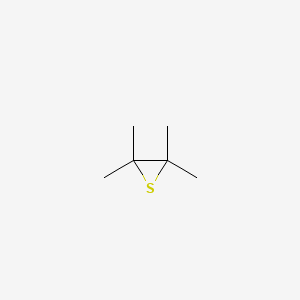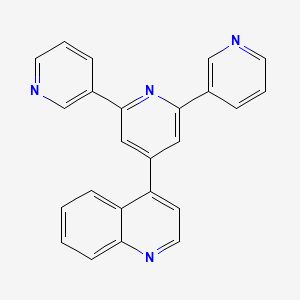
4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and catalysis. This particular compound features a quinoline core substituted with pyridine rings, making it a unique structure with potential for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions often require specific ligands and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinoline derivatives .
科学研究应用
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects. The compound’s electronic properties also make it suitable for use in materials science, where it can participate in electron transfer processes .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
2,6-Dipyridinylpyridine: A compound with similar pyridine substitutions but lacking the quinoline core.
Uniqueness
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is unique due to its combination of a quinoline core with multiple pyridine rings. This structure provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, materials science, and medicinal chemistry .
属性
分子式 |
C24H16N4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C24H16N4/c1-2-8-22-21(7-1)20(9-12-27-22)19-13-23(17-5-3-10-25-15-17)28-24(14-19)18-6-4-11-26-16-18/h1-16H |
InChI 键 |
ZEZYYWFMXIMWQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
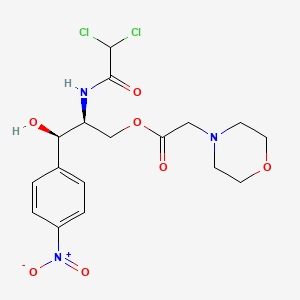
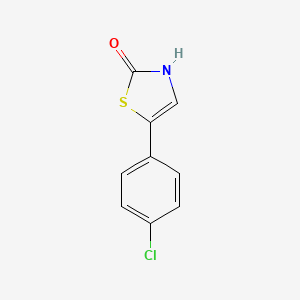
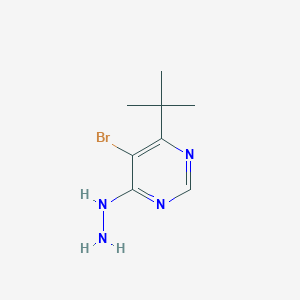
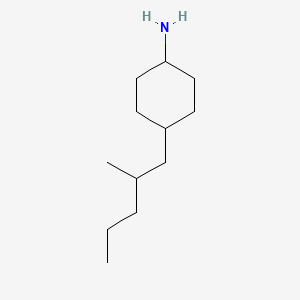
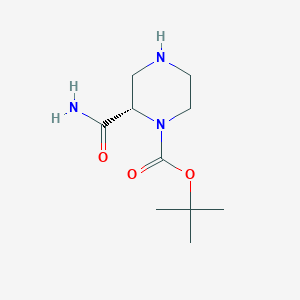
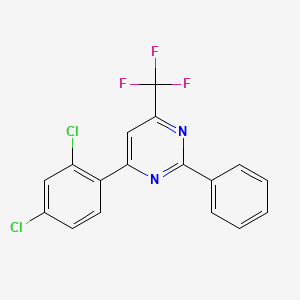

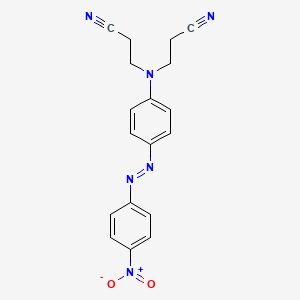

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)

![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
